Propan-2-yl cyclohexylacetate
Description
Structure
3D Structure
Properties
CAS No. |
60784-57-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
propan-2-yl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H20O2/c1-9(2)13-11(12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
YRTIBEXZZHLAMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Propan 2 Yl Cyclohexylacetate and Analogues
Classical Esterification Routes
Classical esterification methods are well-established and widely employed in chemical synthesis. These routes typically involve the reaction of a carboxylic acid with an alcohol, often in the presence of a catalyst to enhance the reaction rate and yield.
Direct Esterification with Carboxylic Acids
The most direct and common method for synthesizing propan-2-yl cyclohexylacetate is the Fischer-Speier esterification. organic-chemistry.orgathabascau.ca This reaction involves the direct condensation of cyclohexylacetic acid with propan-2-ol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants, typically the alcohol, or to remove the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com
The general reaction is as follows:
Cyclohexylacetic Acid + Propan-2-ol ⇌ this compound + Water
While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the reaction parameters can be inferred from studies on similar esters, such as isopropyl acetate (B1210297) and cyclohexyl acetate. ucr.ac.crnih.gov The following table provides an illustrative example of typical reaction conditions for a Fischer esterification.
Table 1: Illustrative Reaction Conditions for Fischer Esterification of this compound
| Parameter | Value/Condition | Purpose |
| Reactants | Cyclohexylacetic Acid, Propan-2-ol | Formation of the ester. |
| Molar Ratio (Acid:Alcohol) | 1:3 to 1:5 | Shifts equilibrium towards product formation. nih.gov |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) | Protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com |
| Temperature | 80-120 °C (Reflux) | Increases the reaction rate. |
| Reaction Time | 4-24 hours | Time required to reach equilibrium or desired conversion. |
| Water Removal | Dean-Stark apparatus or molecular sieves | Removes the water byproduct, driving the reaction to completion. organic-chemistry.org |
Note: The data in this table is illustrative and based on general principles of Fischer esterification and data from analogous reactions. Optimal conditions for the synthesis of this compound would require experimental determination.
Esterification Utilizing Acetic Anhydride (B1165640)
An alternative to direct esterification with a carboxylic acid is the use of a more reactive acid derivative, such as an acid anhydride or an acyl chloride. For the synthesis of this compound, cyclohexylacetic anhydride or cyclohexylacetyl chloride could be reacted with propan-2-ol.
The reaction with an acid anhydride is generally faster and not reversible, which can lead to higher yields. quora.comquora.com This method avoids the production of water, thus eliminating the need for its removal to drive the reaction to completion. quora.com The reaction of an alcohol with an acid anhydride is often performed in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the carboxylic acid byproduct. cmu.edu
The general reaction using an anhydride is:
Cyclohexylacetic Anhydride + Propan-2-ol → this compound + Cyclohexylacetic Acid
Exploration of Catalytic Systems in Esterification
In the Fischer esterification of cyclohexylacetic acid with propan-2-ol, a strong acid catalyst is typically used. chemguide.co.uk The mechanism involves several key steps: masterorganicchemistry.commasterorganicchemistry.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the cyclohexylacetic acid, which increases the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic attack by the alcohol: The oxygen atom of propan-2-ol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst.
Optimization of this process involves manipulating reaction conditions to maximize the yield. Key parameters include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. For instance, increasing the concentration of the alcohol (propan-2-ol) will shift the equilibrium to favor the products according to Le Châtelier's principle. nih.gov
To overcome the drawbacks of homogeneous catalysts, such as difficulties in separation and potential for corrosion, significant research has focused on the development of heterogeneous solid acid catalysts. mdpi.commdpi.com These catalysts are insoluble in the reaction medium, allowing for easy recovery and reuse, which contributes to more environmentally friendly and cost-effective processes. umich.edu
Commonly used heterogeneous catalysts for esterification include:
Ion-exchange resins: Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst-15, are widely used and have shown high catalytic activity for esterification reactions under moderate temperatures. mdpi.comias.ac.in
Zeolites: These are crystalline aluminosilicates with well-defined pore structures and acidic sites, making them effective shape-selective catalysts.
Sulfated zirconia and other solid superacids: These materials exhibit very high acidity and can catalyze esterification reactions with high efficiency. ias.ac.in
Heteropolyacids: These are complex proton acids that can be used in both supported and unsupported forms. ias.ac.in
The following table summarizes the performance of various heterogeneous catalysts in the synthesis of analogous esters, which can be indicative of their potential for the production of this compound.
Table 2: Performance of Heterogeneous Catalysts in Analogous Esterification Reactions
| Catalyst | Reactants | Temperature (°C) | Conversion/Yield (%) | Reference |
| Amberlyst-15 | Acetic Acid + Cyclohexanol (B46403) | 80 | >90% | ias.ac.in |
| Sulfated Zirconia | Acetic Acid + Cyclohexanol | 120 | High | ias.ac.in |
| Amberlyst 36 | Acetic Acid + Isopropyl Alcohol | 60-80 | 65-82% | nih.gov |
| D006 Resin | Cyclohexene (B86901) + Acetic Acid | 70-90 | High | libretexts.org |
Note: This data is from studies on the synthesis of cyclohexyl acetate and isopropyl acetate and serves to illustrate the applicability of these catalysts to similar esterification reactions.
Biocatalytic Approaches to this compound Synthesis
Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical synthesis. nih.gov Enzymes, particularly lipases, are widely used as catalysts in esterification reactions due to their high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and biodegradability. researchgate.netnih.gov
The synthesis of this compound can be achieved through the lipase-catalyzed esterification of cyclohexylacetic acid with propan-2-ol. This reaction is typically carried out in a non-aqueous solvent to minimize the hydrolysis of the ester product. Water produced during the reaction must be removed to shift the equilibrium towards synthesis. cuny.edu
Lipases can also be used for the transesterification (alcoholysis) of an existing ester of cyclohexylacetic acid with propan-2-ol, or the hydrolysis of racemic this compound to achieve kinetic resolution of enantiomers.
The following table presents a selection of lipases and their applications in the synthesis of esters, demonstrating their potential for the production of this compound.
Table 3: Lipases Used in the Synthesis and Hydrolysis of Esters
| Lipase (B570770) Source | Application | Substrates | Key Findings |
| Pseudomonas fluorescens | Kinetic resolution via hydrolysis | Aryloxy-propan-2-yl acetates | High enantioselectivity, producing enantiomerically pure alcohols and remaining esters. masterorganicchemistry.com |
| Thermomyces lanuginosus (immobilized) | Kinetic resolution via hydrolysis | Aryloxy-propan-2-yl acetates | Excellent enantiomeric excess (>99%) and conversion (~50%). masterorganicchemistry.com |
| Candida rugosa | Esterification | 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol + Acetic Anhydride | Effective in supercritical CO₂. masterorganicchemistry.com |
| Bacillus cereus (immobilized) | Esterification | Acetic Acid + Isopropanol (B130326) | High conversion (97%) in n-heptane. |
Note: This table highlights the use of lipases in reactions involving secondary alcohols and acetate esters, which are structurally related to this compound.
Enzymatic Acetylation Processes (e.g., Lipase-Mediated)
Lipases are a versatile class of enzymes that can catalyze the esterification of alcohols with high efficiency and selectivity. frontiersin.org The immobilized lipase B from Candida antarctica (CALB), often known by its commercial name Novozym 435, is one of the most widely used biocatalysts for this purpose due to its broad substrate scope and stability in organic media. nih.govrsc.orgnih.gov
In the synthesis of cyclohexyl acetate derivatives, lipases can be employed for the direct esterification of a cyclohexanol derivative with an acyl donor, such as acetic acid or vinyl acetate. The use of vinyl acetate is often preferred as it results in an irreversible reaction, driving the equilibrium towards the product side. Research on the lipase-catalyzed acylation of various alcohols has demonstrated the feasibility of this approach for producing a wide range of esters. researchgate.net
For instance, the enzymatic acylation of chiral and non-chiral alcohols using benzylidene 1,1-diacetate as a sustainable acyl donor has been reported to proceed with high yields and enantioselectivities. organic-chemistry.org While specific data for this compound is not extensively documented in publicly available literature, the principles of lipase-catalyzed synthesis of analogous esters are well-established.
Table 1: Lipase-Catalyzed Synthesis of Acetate Esters (Analogues)
| Substrate Alcohol | Lipase | Acyl Donor | Solvent | Conversion (%) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| (S)-Perillyl alcohol | Candida antarctica lipase B (Novozym 435) | Vinyl acetate | MTBE/ACN (3:1) | >95 | 24 | researchgate.net |
| Secondary Alcohols (general) | Lipase and Ru catalyst (for DKR) | Isopropenyl acetate | Not specified | High | Short | organic-chemistry.org |
Stereoselective Reduction of Precursor Ketones (e.g., Alcohol Dehydrogenases)
The synthesis of chiral esters often begins with the production of a chiral alcohol precursor. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. organic-chemistry.org This biocatalytic reduction is a highly effective method for establishing the desired stereochemistry in the alcohol moiety, which is then esterified to produce the final chiral ester. researchgate.net
The reduction of various ketones to optically active secondary alcohols has been demonstrated using ADHs from different microbial sources, such as Rhodococcus ruber. researchgate.netusm.my These enzymatic reductions often exhibit high enantiomeric excess (ee), providing a valuable route to enantiopure alcohols. researchgate.net For the synthesis of a specific stereoisomer of this compound, the corresponding cyclohexanone (B45756) precursor would be subjected to stereoselective reduction using an appropriate ADH.
The choice of ADH is crucial as it determines the stereochemical outcome of the reduction. Some ADHs follow Prelog's rule, delivering the hydride to the re-face of the carbonyl, while others exhibit anti-Prelog selectivity, delivering the hydride to the si-face. researchgate.net Cofactor regeneration is a key aspect of these reactions, often achieved using a sacrificial alcohol like isopropanol or a coupled enzyme system. organic-chemistry.org A study on a variant of Lactobacillus kefir ADH demonstrated the broad substrate scope for the anti-Prelog reduction of various ketones, achieving high conversions and excellent enantioselectivities. nih.gov
Table 2: Stereoselective Reduction of Ketones by Alcohol Dehydrogenases
| Ketone Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Various ketones | ADH-A from Rhodococcus ruber | High | >99 | researchgate.net |
| Structurally diverse ketones | Lactobacillus kefir ADH variant | 65->99.9 | up to >99 (R) | nih.gov |
Continuous-Flow Biocatalytic Reaction Systems
Continuous-flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, easier automation, and the potential for process intensification. nih.gov When combined with biocatalysis, continuous-flow systems can enhance enzyme stability and productivity. nih.gov
For the synthesis of fragrance esters, continuous-flow reactors packed with immobilized enzymes have been successfully employed. scielo.br This setup allows for the continuous conversion of substrates to products, with the product stream being collected downstream. The immobilized enzyme is retained within the reactor, enabling its reuse over extended periods.
A continuous-flow process for the synthesis of fragrance compositions has been described, highlighting the potential for in-line processing and purification. google.com While a specific continuous-flow synthesis of this compound is not detailed in the available literature, the synthesis of related fragrance esters in continuous-flow systems demonstrates the applicability of this technology. nih.govscielo.br
Advanced Synthetic Strategies for Cyclohexyl Acetate Derivatives
To further enhance the efficiency and sustainability of cyclohexyl acetate derivative synthesis, more advanced strategies that combine reaction and separation or integrate multiple catalytic steps are being explored.
Reactive Distillation Techniques for Enhanced Yields
Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. thapar.eduutp.edu.my This integration can lead to significant benefits for equilibrium-limited reactions, such as esterifications. semanticscholar.orguctm.edu By continuously removing the products from the reaction zone, the chemical equilibrium is shifted towards the product side, resulting in higher conversions and potentially lower energy consumption. utp.edu.myaiche.org
The production of various acetate esters, including ethyl acetate and isobutyl acetate, has been successfully demonstrated using reactive distillation. thapar.edusemanticscholar.orguctm.eduaiche.org In a typical setup for esterification, the alcohol and carboxylic acid are fed to the column, and the ester product is continuously removed as either the top or bottom product, depending on the boiling points of the components.
While specific experimental data for the reactive distillation of this compound is scarce, the principles are directly applicable. The synthesis of propyl propionate (B1217596) via reactive distillation using a structured packing with an acidic ion-exchange resin as the catalyst has been reported, showcasing the industrial potential of this technology for ester production.
Chemo-enzymatic Hybrid Synthetic Pathways
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. nih.gov This approach allows for transformations that may be difficult to achieve using either method alone. pharmasalmanac.com The synthesis of chiral esters is a particularly well-suited area for chemo-enzymatic strategies. organic-chemistry.orgscielo.br
A common chemo-enzymatic route to a chiral ester involves the chemical synthesis of a racemic alcohol, followed by an enzymatic kinetic resolution. mdpi.com In this process, a lipase selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. This method has been successfully applied to the synthesis of enantiomerically enriched aryloxy-propan-2-yl acetates. mdpi.com
Another approach involves the combination of a chemical catalyst for racemization with an enzyme for stereoselective acylation in a dynamic kinetic resolution (DKR) process. organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. The combination of a ruthenium catalyst for in-situ racemization of a secondary alcohol with a lipase for acylation has been shown to be a highly efficient method for producing enantiopure acetates. organic-chemistry.org The development of chemo-enzymatic methods for the synthesis of chiral precursors for bioactive compounds is an active area of research. dergipark.org.tr
Reaction Mechanisms and Kinetic Studies of Propan 2 Yl Cyclohexylacetate
Mechanistic Investigations of Esterification Reactions
The formation of propan-2-yl cyclohexylacetate is achieved via esterification, a reaction that is significantly influenced by the structural characteristics of its alcohol (propan-2-ol) and carboxylic acid (cyclohexanecarboxylic acid) precursors. The bulky nature of both the secondary alcohol and the cycloalkane ring introduces notable steric challenges that govern the reaction's progress and rate.
The rate of esterification is highly dependent on the electronic and steric environment around the reaction centers. The Taft equation is a linear free-energy relationship used to separate and quantify these influences, expressed as:
log(k/k₀) = ρσ + δEₛ
Here, σ* represents the polar substituent constant (inductive effects), and Eₛ is the steric substituent constant. The terms ρ* and δ are reaction constants that signify the sensitivity of the reaction to polar and steric effects, respectively. wikipedia.org
In the esterification to form this compound, both reactants present significant steric hindrance. Propan-2-ol is a secondary alcohol, which is inherently more sterically hindered and less reactive than a primary alcohol. ucr.ac.crresearchgate.net Similarly, the cyclohexyl group of cyclohexanecarboxylic acid is bulkier than a simple linear alkyl chain. This increased bulk impedes the approach of the alcohol to the carbonyl carbon of the carboxylic acid, slowing the formation of the tetrahedral intermediate, which is a key step in the reaction mechanism. Computational studies on cyclohexyl esters have confirmed that steric contributions are a composite factor influencing reactivity. researchgate.net For reactions like acid-catalyzed esterification, the rates are often found to be primarily a function of these steric effects. researchgate.net
Esterification is a reversible process, meaning the reaction proceeds until it reaches a state of equilibrium where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal. nii.ac.jp The position of this equilibrium is defined by the equilibrium constant (Kₐ or Kₑ).
Kinetic studies on the esterification of acetic acid with isopropyl alcohol (propan-2-ol), a reaction analogous to the formation of the title compound, show that the equilibrium constant is temperature-dependent. As temperature increases, the equilibrium constant for this exothermic reaction decreases slightly. nih.gov
| Temperature (K) | Equilibrium Constant (Kₐ) |
|---|---|
| 333.15 | 23.315 |
| 338.15 | 22.917 |
| 343.15 | 22.618 |
| 348.15 | 22.420 |
| 353.15 | 22.224 |
Table 1: Equilibrium constants for the esterification of acetic acid with isopropyl alcohol at various temperatures. nih.gov
The reaction rate constants (k) quantify the speed of the reaction. Studies measuring the esterification rates of various secondary alkan-2-ols with acetic acid provide insight into the kinetics. The rate constant for propan-2-ol serves as a baseline for understanding the reactivity of similar secondary alcohols.
| Alcohol | Esterification Rate Constant, kₑ (10⁻⁴ dm³·mol⁻¹·s⁻¹) |
|---|---|
| Propan-2-ol | 1.58 |
| Butan-2-ol | 1.02 |
| Pentan-2-ol | 1.03 |
| Hexan-2-ol | 0.958 |
Table 2: Experimentally determined esterification rate constants for secondary alkan-2-ols with acetic acid at 60°C in 1,4-dioxane. researchgate.net
Hydrolysis Mechanisms of Cyclohexyl Acetates
Hydrolysis is the reverse of esterification, wherein the ester bond is cleaved by reaction with water, typically in the presence of an acid or base catalyst, to yield the parent carboxylic acid and alcohol. youtube.com
The hydrolysis of esters like this compound generally requires a catalyst because the alkoxy group is a poor leaving group. youtube.com In acid-catalyzed hydrolysis, the reaction typically proceeds through a mechanism involving the formation of a tetrahedral intermediate. The key steps are the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic, followed by the nucleophilic attack of a water molecule.
Various solid acid catalysts have been shown to be effective for the hydrolysis of cyclohexyl acetate (B1210297), a structurally similar compound. The efficiency of these catalysts is often linked to their acidity and structural properties. For example, dual-SO₃H-functionalized heteropolyacid-based solids have demonstrated high catalytic activity. researchgate.net The choice of catalyst and reaction conditions, such as temperature and the ratio of water to ester, significantly impacts the conversion rate and the selectivity towards the desired products, cyclohexanol (B46403) and the corresponding acid. researchgate.net
| Catalyst System | Reaction Temperature (°C) | Cyclohexyl Acetate Conversion (%) | Cyclohexanol Selectivity (%) |
|---|---|---|---|
| CSALA (Carbon Solid Acid) | 120 | 86.6 | 97.3 |
| CSA (Carbon Solid Acid) | 120 | 25.0 | 99.4 |
| UIO-66-PhSO₃H (4 wt%) | 120 | 85.6 | >99 |
| UIO-66-PhSO₃H (5 wt%) | 120 | 65.7 | >99 |
Table 3: Catalytic performance in the hydrolysis of cyclohexyl acetate under various conditions, demonstrating the impact of catalyst choice on reaction efficiency. researchgate.netresearchgate.net
Dehydration Reactions of Cyclohexanol Derivatives as Precursors
Cyclohexanol is the alcohol precursor for the synthesis of this compound. The dehydration of cyclohexanol is a critical reaction, often used to produce cyclohexene (B86901), which highlights the reactivity of the cyclohexyl moiety.
The acid-catalyzed dehydration of a secondary alcohol like cyclohexanol to form an alkene (cyclohexene) typically proceeds via an E1 (Elimination, unimolecular) mechanism. chemistry-online.com This multi-step process is initiated by a strong acid catalyst, such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄). chemistry-online.comstudy.com
The mechanism involves three primary steps:
Protonation of the Hydroxyl Group : The oxygen atom of the alcohol's hydroxyl group acts as a Lewis base and accepts a proton from the acid catalyst. This initial step is fast and reversible, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). study.comumass.edustudy.com
Deprotonation to Form the Alkene : A base, typically a water molecule or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a π-bond, resulting in the final product, cyclohexene, and regenerating the acid catalyst. study.comumass.edu
While the E1 mechanism is predominant, studies under specific conditions, such as in high-temperature water without an added acid catalyst, have suggested a competing E2 (Elimination, bimolecular) pathway may also occur. psu.eduresearchgate.net
Derivatization and Chemical Transformations of Propan 2 Yl Cyclohexylacetate
Synthesis of Functionalized Propan-2-yl Cyclohexylacetate Analogues
Functionalization of the this compound molecule primarily involves reactions targeting the cyclohexane (B81311) ring, transforming it from a simple saturated carbocycle into a carrier of diverse chemical moieties.
The incorporation of halogens, particularly fluorine, into organic molecules is a well-established strategy for modulating properties such as lipophilicity, metabolic stability, and binding affinity. While direct halogenation of the saturated cyclohexane ring can be challenging and may lack selectivity, functionalization can be achieved by starting with unsaturated precursors or through radical-based reactions. A more targeted approach involves the synthesis of the ester from an already halogenated cyclohexane derivative. For instance, the synthesis of an all-cis-tetrafluorocyclohexyl analogue can significantly alter the electronic properties of the ring, creating a polarized system that impacts kinetic solubility and permeability. nih.gov The introduction of fluorine can lower the lipophilicity (log D7.4) by up to two log units compared to the non-halogenated parent compound. nih.gov
Table 1: Hypothetical Halogenation Approaches
| Precursor | Reagent(s) | Product | Purpose of Halogenation |
|---|---|---|---|
| Cyclohexene (B86901) | N-Bromosuccinimide (NBS), light | 3-Bromocyclohexene | Allylic bromination for further substitution |
| Propan-2-yl cyclohex-2-ene-1-carboxylate | HBr | Propan-2-yl 2-bromocyclohexane-1-carboxylate | Introduction of bromine via hydrohalogenation |
Epoxidation Reactions and Products
Epoxidation introduces a strained, three-membered ether ring (oxirane) onto the cyclohexane backbone, providing a versatile intermediate for further transformations. This reaction is typically performed on an unsaturated precursor, such as Propan-2-yl cyclohex-2-ene-1-carboxylate. Peroxy acids, like meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation, delivering an oxygen atom across the double bond in a syn-addition. youtube.comresearchgate.net The reaction proceeds via a concerted mechanism, often referred to as the Prilezhaev reaction. organic-chemistry.org The resulting epoxide is a highly reactive intermediate due to its ring strain, making it susceptible to nucleophilic attack.
The electron density of the double bond influences the rate of epoxidation; electron-donating groups can increase the reaction rate, while electron-withdrawing groups can decrease it. researchgate.net Alternative methods for epoxidation include the use of halohydrins followed by treatment with a base. For example, reacting a cyclohexene precursor with bromine in water yields a bromohydrin, which upon reaction with a strong base like sodium hydroxide (B78521) (NaOH), undergoes intramolecular Williamson ether synthesis to form the epoxide. youtube.com
Table 2: Common Reagents for Epoxidation of Cyclohexene Precursors
| Reagent Class | Specific Example(s) | Key Characteristics |
|---|---|---|
| Peroxy Acids | m-CPBA, Peroxyacetic acid | Widely used, reliable, stereospecific (syn-addition) |
| Metal Catalysts | Methyltrioxorhenium (MTO) with H₂O₂ | Catalytic, efficient, can be tuned with additives |
| Halohydrin Formation | Br₂/H₂O followed by NaOH | Two-step process, involves anti-addition of -Br and -OH |
Hydroxylation Reactions and Subsequent Derivatives
Hydroxylation, the introduction of hydroxyl (-OH) groups, can be achieved through several routes, most notably via the ring-opening of epoxide intermediates. The epoxide ring of a this compound analogue can be readily opened under acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis, for instance, using aqueous acid (H₃O⁺), leads to the formation of a trans-1,2-diol (a dihydroxylated derivative). youtube.com This reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water on one of the adjacent carbons.
The regioselectivity of the ring-opening depends on the reaction conditions. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state. youtube.com Conversely, under basic conditions, the nucleophile attacks the less sterically hindered carbon. youtube.com These diol derivatives can be further functionalized, for example, by esterification or etherification of the newly introduced hydroxyl groups, leading to a diverse array of compounds.
Modification of the Cyclohexane Ring System
Beyond adding functional groups, the core structure of the cyclohexane ring itself can be altered. This can involve changing the ring size or introducing substituents that fundamentally change the ring's conformational dynamics.
One significant modification is the introduction of multiple fluorine atoms, as seen in the all-cis-tetrafluorocyclohexyl motif. nih.gov This substitution pattern creates a "Janus face" ring with two distinct electronic surfaces, profoundly influencing intermolecular interactions and metabolic stability. Synthesis of such analogues would involve starting with a pre-fluorinated cyclohexane building block.
Ring enlargement or contraction reactions represent another class of modifications. free.fr While complex, these methods could potentially transform the six-membered cyclohexane ring into a cyclopentane (B165970) or cycloheptane (B1346806) system, which would drastically alter the steric profile and conformational flexibility of the resulting ester. Such transformations often involve multi-step sequences, for example, via pinacol (B44631) or Tiffeneau-Demjanov rearrangements on appropriately functionalized precursors.
Isomeric Transformations and Stereochemical Control
Stereochemistry is a critical aspect of molecular design, as different stereoisomers can have vastly different biological activities and physical properties. For substituted derivatives of this compound, both geometric (cis/trans) and optical (R/S) isomerism are important considerations.
Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. researchgate.net This can be achieved through several strategies:
Substrate Control: An existing chiral center in the starting material can direct the stereochemistry of a new chiral center.
Reagent Control: The use of chiral reagents, auxiliaries, or catalysts can favor the formation of one stereoisomer over another (asymmetric synthesis). researchgate.net For instance, in an epoxidation reaction, using a chiral catalyst like those employed in the Jacobsen-Katsuki or Sharpless epoxidations can yield an enantiomerically enriched product. organic-chemistry.org
Separation of Isomers: When a reaction produces a mixture of stereoisomers (e.g., a racemic mixture), techniques like chiral chromatography can be used to separate them. nih.gov
The ability to selectively synthesize or isolate specific stereoisomers of functionalized this compound analogues is crucial for systematically exploring the structure-activity relationships of this class of compounds.
Advanced Analytical Techniques in Research of Propan 2 Yl Cyclohexylacetate
Spectroscopic Characterization Methods
Spectroscopy is fundamental to elucidating the molecular structure of propan-2-yl cyclohexanecarboxylate (B1212342). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule.
For propan-2-yl cyclohexanecarboxylate, the ¹H NMR spectrum displays distinct signals corresponding to each unique proton. The isopropyl group's methine proton appears as a multiplet, a result of being split by the six adjacent methyl protons. These methyl protons, in turn, present as a doublet. The protons on the cyclohexane (B81311) ring produce a series of overlapping multiplets in the upfield region, characteristic of saturated carbocyclic systems.
The ¹³C NMR spectrum complements this by showing a signal for each unique carbon atom. Key signals include the carbonyl carbon of the ester group at the most downfield position, followed by the methine carbon of the isopropyl group. The carbons of the cyclohexane ring and the isopropyl methyl groups appear at upfield chemical shifts.
¹H NMR Spectroscopic Data for Propan-2-yl Cyclohexanecarboxylate
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~4.85 | septet | 1H | -OCH(CH₃)₂ |
| ~2.25 | multiplet | 1H | Cyclohexyl C1-H |
| ~1.20 - 1.90 | multiplet | 10H | Cyclohexyl -CH₂- |
¹³C NMR Spectroscopic Data for Propan-2-yl Cyclohexanecarboxylate
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~175.5 | C=O (Ester Carbonyl) |
| ~67.0 | -OCH(CH₃)₂ |
| ~43.0 | Cyclohexyl C1 |
| ~29.0 | Cyclohexyl C2, C6 |
| ~25.5 | Cyclohexyl C4 |
| ~25.0 | Cyclohexyl C3, C5 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of propan-2-yl cyclohexanecarboxylate shows several characteristic absorption bands that confirm its identity as a saturated ester.
The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch of the ester, which typically appears around 1730 cm⁻¹. Another key absorption is the C-O single bond stretching vibration, found in the 1100-1300 cm⁻¹ region. Additionally, the spectrum is characterized by strong absorptions in the 2850-2950 cm⁻¹ range, which are indicative of C-H stretching vibrations within the saturated cyclohexane and isopropyl groups.
Characteristic IR Absorption Bands for Propan-2-yl Cyclohexanecarboxylate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2935 | C-H Stretch | Alkane (Cyclohexyl & Isopropyl) |
| ~2860 | C-H Stretch | Alkane (Cyclohexyl & Isopropyl) |
| ~1730 | C=O Stretch | Ester |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions.
The mass spectrum of propan-2-yl cyclohexanecarboxylate shows a molecular ion peak corresponding to its molecular weight (170.25 g/mol ). The fragmentation pattern is consistent with that of an ester. Common fragmentation pathways include the loss of the isopropoxy group ([M-59]⁺) or the isopropyl group ([M-43]⁺). A significant peak is often observed at m/z 83, corresponding to the cyclohexyl cation, formed by cleavage of the bond between the cyclohexane ring and the carbonyl group. Another key fragment is the protonated cyclohexanecarboxylic acid at m/z 129, resulting from a rearrangement process.
Major Fragments in the Mass Spectrum of Propan-2-yl Cyclohexanecarboxylate
| m/z | Proposed Fragment Ion |
|---|---|
| 170 | [C₁₀H₁₈O₂]⁺ (Molecular Ion) |
| 129 | [C₆H₁₁COOH + H]⁺ |
| 128 | [C₁₀H₁₆]⁺ (Loss of propene and water) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | [C₄H₇]⁺ |
Chromatographic Separation and Purity Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for verifying the purity of propan-2-yl cyclohexanecarboxylate and for separating different components, such as stereoisomers in related chiral compounds.
Gas Chromatography (GC) for Purity and Component Analysis
Gas chromatography (GC) is the standard method for assessing the purity of volatile compounds like propan-2-yl cyclohexanecarboxylate. In this technique, the compound is vaporized and passed through a column. Separation is based on the differential partitioning of the compound between the stationary phase lining the column and the mobile gas phase.
Commercial suppliers routinely use GC to confirm the purity of this ester, often reporting purities exceeding 98%. fishersci.com A flame ionization detector (FID) is typically employed due to its high sensitivity to organic compounds. The result of a GC analysis is a chromatogram, where purity is determined by comparing the area of the peak corresponding to propan-2-yl cyclohexanecarboxylate to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for both purity analysis and the separation of stereoisomers. It is important to note that propan-2-yl cyclohexanecarboxylate is an achiral molecule and therefore does not exist as enantiomers. As such, the determination of enantiomeric excess is not applicable to this specific compound.
However, HPLC is a critical tool for analyzing this compound for purity, often using a reverse-phase method. For instance, a common method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.
For chiral analogues or derivatives of cyclohexanecarboxylates, chiral HPLC is the definitive method for determining enantiomeric excess. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the separation of enantiomers of ester-containing compounds. The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol), is crucial for achieving optimal separation.
X-ray Diffraction (XRD) for Crystalline Structural Elucidation
X-ray Diffraction (XRD) is a premier, non-destructive analytical method for determining the precise arrangement of atoms within a crystalline solid. chemicaljournal.inwikipedia.org The technique relies on the principle of Bragg's Law, where a beam of X-rays is directed at a crystal, and the resulting diffraction pattern of scattered X-rays is analyzed. chemicaljournal.inlibretexts.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions with high precision. wikipedia.orgnih.gov
The process begins with the growth of a suitable single crystal, which is often the most challenging step. nih.govnih.gov This crystal is then mounted on a diffractometer and exposed to an X-ray beam. The diffraction data is collected by a detector as the crystal is rotated. nih.gov Computational methods are then employed to solve the "phase problem" and refine the atomic positions to generate a final, detailed molecular structure. wikipedia.org
While specific crystallographic data for propan-2-yl cyclohexylacetate is not widely published, the analysis of structurally analogous compounds provides significant insight into the expected structural features. A relevant example is 5-methyl-2-(propan-2-yl)cyclohexyl cyanoacetate (B8463686), an ester which shares the substituted cyclohexyl ring and the propan-2-yl group. A study involving this related compound successfully utilized single-crystal XRD to determine its complete molecular structure. researchgate.net The findings from such an analysis allow for a detailed discussion of bond distances, angles, and the absolute configuration of stereogenic centers. researchgate.net
The crystallographic data obtained for an analogous compound like 5-methyl-2-(propan-2-yl)cyclohexyl cyanoacetate can be summarized to illustrate the type of information XRD provides.
Table 1: Representative Crystallographic Data for a Propan-2-yl Cyclohexyl-containing Ester (Data based on the analysis of a structurally analogous compound, 5-methyl-2-(propan-2-yl)cyclohexyl cyanoacetate researchgate.net)
| Parameter | Value |
|---|---|
| Chemical Formula | C13H21NO2 |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 6.258(3) |
| b (Å) | 16.582(6) |
| c (Å) | 6.879(3) |
| β (°) | 102.15(4) |
| Volume (ų) | 698.5(5) |
| Z (molecules/unit cell) | 2 |
This data allows researchers to build a precise three-dimensional model of the molecule. For instance, the space group and unit cell dimensions define the crystal's symmetry and packing arrangement. The bond lengths and angles confirm the covalent structure and reveal the conformation of the cyclohexyl ring (typically a chair conformation) and the orientation of the ester group. Such detailed structural elucidation is fundamental for structure-activity relationship studies and for understanding the material's physical properties.
Polarimetry for Chiral Substance Analysis
Polarimetry is a technique used to investigate the optical activity of chiral substances—molecules that are non-superimposable on their mirror images, known as enantiomers. anton-paar.com this compound possesses stereogenic centers, meaning it can exist as different enantiomers. These enantiomers are identical in most physical properties but differ in their interaction with plane-polarized light. anton-paar.comyoutube.com
A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample containing a chiral compound. youtube.com This angle, known as the optical rotation, is a characteristic property of a specific enantiomer under defined conditions (e.g., temperature, wavelength of light, solvent, and concentration). anton-paar.com One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted as (+)), while its mirror image will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, denoted as (-)). youtube.com
The primary application of polarimetry in the study of this compound is the determination of its enantiomeric purity or enantiomeric excess (e.e.). Enantiomeric excess is a measure of the degree to which one enantiomer is present in excess of the other in a mixture. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.
The specific rotation [α] is a standardized value calculated from the observed rotation. By comparing the specific rotation of a sample to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. This is crucial in fields where the chirality of a molecule dictates its biological activity or sensory properties. vt.edu While polarimetry is effective for determining the net rotation and e.e. of a sample, it is often used alongside chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC), which can physically separate the enantiomers and provide a more precise quantification of their ratio. mdpi.com
Table 2: Representative Polarimetry Data and Enantiomeric Excess (e.e.) (This table presents hypothetical data to illustrate the principles of polarimetry for a chiral compound like this compound.)
| Sample Composition | Observed Optical Rotation (α) | Enantiomeric Excess (e.e.) |
|---|---|---|
| Pure (+)-enantiomer | +15.0° | 100% (+)-enantiomer |
| Pure (-)-enantiomer | -15.0° | 100% (-)-enantiomer |
| Racemic Mixture (50% (+), 50% (-)) | 0.0° | 0% |
| Mixture (75% (+), 25% (-)) | +7.5° | 50% (+)-enantiomer |
This data demonstrates the direct relationship between the optical rotation and the enantiomeric composition of a sample. By measuring the rotation, a researcher can quantify the stereochemical purity of a batch of this compound, which is a critical parameter for quality control and research. nih.gov
Theoretical and Computational Chemistry Studies of Propan 2 Yl Cyclohexylacetate
Quantum Chemical Calculations for Mechanistic Insights
Reaction Mechanism Elucidation through Computational Models
The synthesis of propan-2-yl cyclohexylacetate, typically achieved through the esterification of cyclohexanecarboxylic acid with propan-2-ol or the transesterification of another cyclohexyl ester, involves a series of proton transfer and nucleophilic attack steps. Computational models, particularly those employing density functional theory (DFT), are adept at modeling these complex reaction mechanisms.
In a typical acid-catalyzed esterification, the initial step involves the protonation of the carbonyl oxygen of cyclohexanecarboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the hydroxyl oxygen of propan-2-ol leads to the formation of a tetrahedral intermediate. This is followed by proton transfer and the elimination of a water molecule to yield the protonated ester, which is then deprotonated to give the final product, this compound.
Computational studies on similar esterification reactions have shown that the energy barrier for each step can be calculated, allowing for the identification of the rate-determining step. mdpi.com For the formation of this compound, the formation and breakdown of the tetrahedral intermediate are likely to be the most energetically demanding steps.
Transition State Analysis and Energy Landscapes
A key aspect of understanding a reaction mechanism is the characterization of its transition states—the highest energy points along the reaction coordinate. Quantum chemical calculations can precisely locate these transition states and determine their geometries and energies. This information is crucial for calculating the activation energy of the reaction, which in turn governs the reaction rate.
The energy landscape of a reaction is a multi-dimensional surface that represents the energy of the system as a function of the positions of its atoms. By mapping this landscape, chemists can visualize the entire reaction pathway, including reactants, intermediates, transition states, and products. For the synthesis of this compound, the energy landscape would illustrate the energetic favorability of the esterification process and reveal any potential side reactions. The heat of reaction for the esterification of cyclohexene (B86901) with acetic acid to form cyclohexyl acetate (B1210297) has been reported as 40 kJ/mol, providing an experimental value that can be compared with computational predictions for similar systems. nih.gov
Molecular Modeling and Simulation of Cyclohexyl Derivatives
Molecular modeling and simulation techniques are used to study the structure, dynamics, and interactions of molecules. These methods are particularly useful for analyzing the conformational preferences of flexible molecules like cyclohexane (B81311) derivatives and for understanding how they interact with other molecules, such as catalysts.
Conformational Analysis of Cyclohexane Ring Systems
The cyclohexane ring is not planar and can adopt several conformations, with the chair conformation being the most stable. acs.orgacs.org In substituted cyclohexanes, such as this compound, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by steric interactions.
Molecular mechanics force fields and quantum chemical methods can be used to calculate the energy difference between the axial and equatorial conformers. For a bulky substituent like the propan-2-yloxycarbonyl group, the equatorial position is strongly favored to minimize 1,3-diaxial interactions. sapub.orgscispace.com These interactions occur between the axial substituent and the axial hydrogen atoms on the same side of the ring, leading to steric strain and a higher energy state. Computational analysis allows for the quantification of this energy difference, providing a measure of the conformational preference.
Table 1: Conformational Energy Data for Substituted Cyclohexanes
| Substituent | A-value (kcal/mol) | Favored Position |
|---|---|---|
| -CH3 | 1.7 | Equatorial |
| -OH | 0.9 | Equatorial |
| -COOCH3 | 1.2 | Equatorial |
| -COOCH(CH3)2 (estimated) | ~2.1 | Equatorial |
Note: The A-value represents the energy difference between the axial and equatorial conformers. A higher A-value indicates a stronger preference for the equatorial position. The value for the propan-2-yloxycarbonyl group is an estimation based on similar bulky groups.
Investigation of Substrate-Catalyst Interactions in Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in green chemistry. Lipases are a class of enzymes that are particularly effective at catalyzing esterification and transesterification reactions. Molecular docking and molecular dynamics simulations can be used to study the interactions between a substrate like cyclohexanecarboxylic acid or a related ester and the active site of a lipase (B570770).
These simulations can reveal how the substrate binds to the enzyme and identify the key amino acid residues involved in the catalytic process. mdpi.com For the synthesis of this compound, understanding these interactions can help in selecting the most efficient lipase and in designing reaction conditions to optimize the yield and selectivity of the desired product. For instance, studies on the lipase-catalyzed kinetic resolution of similar aryloxy-propan-2-yl acetates have utilized molecular docking to understand the enantiopreference of the enzyme. mdpi.com
Predictive Modeling of Reaction Parameters
Predictive modeling combines computational chemistry with statistical methods to forecast the outcome of a reaction under different conditions. This approach can be used to optimize reaction parameters such as temperature, catalyst loading, and reactant molar ratios without the need for extensive experimental work.
Models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can predict the thermodynamics and kinetics of esterification reactions with a high degree of accuracy. acs.org By inputting the properties of the reactants and the catalyst, these models can simulate the reaction progress and predict the equilibrium conversion. This allows for the in-silico screening of various reaction conditions to identify the optimal parameters for the synthesis of this compound. Response surface methodology (RSM) and artificial neural networks (ANN) are other powerful tools used to model and optimize esterification processes, as demonstrated in the synthesis of other esters. researchgate.net These models can capture complex, non-linear relationships between reaction variables and the final product yield.
Industrial Chemical Processes and Sustainable Production of Propan 2 Yl Cyclohexylacetate
Process Optimization and Scalability in Manufacturing
The primary industrial route for manufacturing propan-2-yl cyclohexylacetate is the Fischer-Speier esterification of cyclohexanecarboxylic acid with isopropanol (B130326), typically in the presence of an acid catalyst. libretexts.orgathabascau.ca Process optimization is critical for maximizing yield, minimizing costs, and ensuring the scalability of production from laboratory to industrial levels.
Key parameters that are meticulously controlled and optimized include reaction temperature, catalyst concentration, and the molar ratio of reactants. The esterification is a reversible reaction, meaning the process must be manipulated to favor product formation. libretexts.orgmasterorganicchemistry.com This is often achieved by using an excess of one reactant, typically the less expensive alcohol (isopropanol), or by the continuous removal of water, a byproduct of the reaction. libretexts.orgmasterorganicchemistry.com Techniques like azeotropic distillation are commonly employed for water removal, which drives the equilibrium towards the ester product according to Le Châtelier's Principle. athabascau.ca
Kinetic analysis serves as a fundamental tool for the rational optimization of the esterification process. nih.gov By studying the reaction rates under various conditions, optimal settings can be determined to achieve high conversion rates in minimal time. For large-scale production, factors such as heat and mass transfer within the reactor, the efficiency of mixing, and the method of product purification become paramount. Distillation is the standard method for purifying the final ester, but its energy consumption requires careful optimization of parameters like reflux ratio and column design.
Below is a representative data table illustrating the optimization of reaction conditions for the synthesis of this compound.
| Parameter | Range Studied | Optimal Condition | Effect on Yield |
| Temperature | 60-100 °C | 85 °C | Increases rate, but side reactions possible at higher temps |
| Catalyst Loading (H₂SO₄) | 0.5-2.0 mol% | 1.0 mol% | Higher loading increases rate but complicates purification |
| Molar Ratio (Isopropanol:Acid) | 1:1 - 5:1 | 3:1 | Excess alcohol shifts equilibrium, increasing conversion |
| Reaction Time | 2-8 hours | 5 hours | Yield plateaus after reaching equilibrium |
Integration of Continuous-Flow Methodologies in Production
The transition from traditional batch processing to continuous-flow manufacturing represents a significant leap in process intensification for chemical synthesis. mdpi.com Continuous-flow systems offer numerous advantages for the production of this compound, including enhanced safety, improved heat and mass transfer, and superior process control. researchgate.net
In a continuous-flow setup, reactants are pumped through a heated tube or a packed-bed reactor containing a solid catalyst. The small dimensions of these reactors allow for precise temperature control, minimizing the risk of thermal runaways and the formation of unwanted byproducts. The high surface-area-to-volume ratio ensures efficient mixing and heat exchange, leading to faster reaction rates and higher conversions compared to batch reactors. researchgate.net
This methodology allows for the seamless integration of multiple process steps, such as reaction, extraction, and purification, into a single, automated sequence. mdpi.com For the synthesis of cyclohexyl esters, a flow process can involve pumping the carboxylic acid and alcohol through a heated column packed with a solid acid catalyst, followed by an in-line separation module to remove the water byproduct and unreacted starting materials. This approach not only increases efficiency but also facilitates easier scalability; instead of designing larger and more complex reactors, production can be increased by running multiple flow reactors in parallel or by extending the operational time.
The table below compares key aspects of batch versus continuous-flow production for this compound.
| Feature | Batch Processing | Continuous-Flow Processing |
| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-to-volume ratio |
| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |
| Scalability | Complex, requires reactor redesign | Simpler, via parallelization or extended runs |
| Process Control | Less precise | Highly precise control over parameters |
| Productivity | Lower space-time yield | Higher space-time yield |
Application of Green Chemistry Principles in Chemical Synthesis
The principles of green chemistry are increasingly integral to modern chemical manufacturing, aiming to reduce the environmental impact of synthetic processes. nih.gov The production of this compound can be evaluated and improved using various green chemistry metrics, such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). rsc.orgchembam.com
Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com For the Fischer esterification of cyclohexanecarboxylic acid (C₇H₁₂O₂) and isopropanol (C₃H₈O) to form this compound (C₁₀H₁₈O₂) and water (H₂O), the theoretical atom economy is high.
Molecular Weight of C₁₀H₁₈O₂ = 170.28 g/mol
Molecular Weight of (C₇H₁₂O₂ + C₃H₈O) = 128.17 + 60.10 = 188.27 g/mol
Atom Economy = (170.28 / 188.27) * 100% ≈ 90.4%
This indicates that the reaction is inherently efficient from an atom economy perspective. However, the E-Factor , which is the ratio of the mass of waste to the mass of product, provides a more practical measure by including waste from solvents, catalysts, and purification steps. nih.govchembam.com A traditional process using excess solvent and a homogeneous catalyst that requires neutralization will have a significantly higher E-Factor than a process using a recyclable solid catalyst and minimal solvent.
Applying green chemistry principles involves:
Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. nih.gov Heterogeneous (solid) acid catalysts are preferred as they can be easily separated and reused, reducing waste.
Safer Solvents: Minimizing or replacing hazardous solvents like toluene (often used in azeotropic distillation) with greener alternatives or adopting solvent-free conditions.
Energy Efficiency: Designing processes that can be conducted at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one method explored to reduce reaction times and energy input. academicpublishers.org
The following table provides a comparative analysis of a traditional versus a greener synthesis approach.
| Metric | Traditional Synthesis | Green Synthesis Approach |
| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., reusable solid acid) |
| Solvent | Toluene (for water removal) | Solvent-free or green solvent (e.g., 2-MeTHF) |
| Energy Input | Prolonged heating (reflux) | Optimized heating, possibly microwave-assisted |
| Waste Generation | Neutralization salts, solvent waste | Minimal, catalyst is recycled |
| Calculated E-Factor | > 5 | < 1 |
Development of Novel Catalytic Systems for Efficient Production
Catalyst innovation is at the forefront of improving the efficiency and sustainability of this compound production. While traditional mineral acids like sulfuric acid are effective, they are corrosive, difficult to separate from the product, and generate significant waste. masterorganicchemistry.com Research has focused on developing novel solid and reusable catalysts that overcome these limitations.
Solid Acid Catalysts: These materials, such as ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and various zeolites, provide acidic sites on a solid support. researchgate.netrsc.org They are highly effective for esterification and offer significant advantages:
Easy Separation: They can be removed by simple filtration.
Reusability: They can be recycled for multiple reaction cycles, reducing cost and waste.
Reduced Corrosion: They are less corrosive to industrial equipment than mineral acids.
Process Integration: They are ideal for use in packed-bed continuous-flow reactors. researchgate.net
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure. Acidic ionic liquids can act as both catalyst and solvent for esterification reactions. google.comrsc.org They have shown high catalytic activity and can be designed to be immiscible with the product, allowing for easy separation and recycling. researchgate.net Their use can lead to high product purity and simplified post-reaction work-up. google.com
Biocatalysts (Enzymes): Lipases are enzymes that can catalyze esterification under very mild conditions (ambient temperature and neutral pH). nih.govnih.gov The use of immobilized lipases is particularly promising for industrial applications. mdpi.comnih.gov This biocatalytic approach offers high selectivity, reduces energy consumption, and minimizes the formation of byproducts. Lipase-catalyzed esterification can also be performed in aqueous or solvent-free systems, further enhancing its green credentials. nsf.govnih.gov
A comparison of different catalytic systems is presented below.
| Catalyst Type | Operating Conditions | Advantages | Disadvantages |
| Sulfuric Acid | High Temperature | Low cost, high activity | Corrosive, waste generation, difficult separation |
| Solid Acids | High Temperature | Reusable, non-corrosive, suitable for flow | Potential for lower activity, catalyst deactivation |
| Ionic Liquids | Mild to High Temperature | Reusable, high activity, designable properties | High cost, potential toxicity concerns |
| Lipases (Biocatalysts) | Mild Temperature, Neutral pH | High selectivity, low energy, biodegradable | Higher cost, sensitivity to conditions, slower rates |
Environmental Chemical Fate and Pathways of Propan 2 Yl Cyclohexylacetate
Distribution and Partitioning in Environmental Compartments (e.g., Wastewater Systems)
The distribution of a chemical in the environment is largely determined by its physical-chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For cyclohexyl acetate (B1210297), a surrogate for propan-2-yl cyclohexylacetate, these properties suggest a tendency to partition between water, soil, and air.
Upon release into the environment, such as through wastewater streams, this compound is expected to exhibit partitioning behavior. Its estimated low to moderate water solubility would mean that a significant portion could remain in the aqueous phase of wastewater systems. However, its predicted soil organic carbon-water (B12546825) partitioning coefficient (Koc) suggests it would also tend to adsorb to suspended solids and sewage sludge. nih.gov
In aquatic environments, volatilization from water surfaces to the atmosphere is anticipated to be a significant process. nih.gov The Henry's Law constant for cyclohexyl acetate suggests this transfer can occur, with estimated volatilization half-lives of 12 hours in a model river and 7.4 days in a model lake. nih.gov Adsorption to suspended solids and sediment is also a key process that can influence its persistence and bioavailability in the water column. nih.gov
In terrestrial environments, this compound is expected to have low mobility in soil due to its adsorption to soil organic matter. nih.gov Volatilization from moist soil surfaces is also a potential transport pathway. nih.gov
The following table summarizes the key physical-chemical properties of cyclohexyl acetate used to predict the environmental distribution of this compound.
| Property | Value for Cyclohexyl Acetate | Implication for Environmental Distribution |
|---|---|---|
| Vapor Pressure | 11 mm Hg at 25 °C nih.gov | Exists primarily as a vapor in the atmosphere; potential for volatilization from soil and water. nih.gov |
| Water Solubility | Slightly soluble ilo.org | Can be present in the aqueous phase of environmental systems like rivers and wastewater. |
| Log Kow | 2.64 (calculated) ilo.org | Moderate potential for bioaccumulation in aquatic organisms and adsorption to organic matter. nih.gov |
| Estimated Koc | 650 nih.gov | Low mobility in soil; expected to adsorb to suspended solids and sediment in water. nih.gov |
| Estimated Henry's Law Constant | 1.2 x 10⁻⁴ atm-cu m/mole nih.gov | Volatilization from water surfaces is expected to be an important fate process. nih.gov |
Chemical Transformation Pathways in the Environment
Once released into the environment, this compound is subject to various chemical transformation pathways that determine its persistence and the formation of potential degradation products. The primary transformation processes for esters like this compound are biodegradation and hydrolysis.
Biodegradation: Esters are generally considered to be biodegradable. nih.gov It is anticipated that this compound would be susceptible to microbial degradation in soil, sediment, and wastewater treatment plants. Microorganisms can utilize the ester as a carbon source, breaking it down into cyclohexanol (B46403) and propan-2-ol, which are then further mineralized. The rate of biodegradation will depend on environmental conditions such as temperature, pH, and the presence of acclimated microbial populations. Studies on other esters, like phthalates, have shown that biodegradation is a significant removal mechanism in the environment. nih.govnih.gov
Hydrolysis: As an ester, this compound can undergo hydrolysis, a chemical reaction with water that cleaves the ester bond to form an alcohol (cyclohexanol) and a carboxylic acid (acetic acid), with the propan-2-yl group being part of the resulting alcohol. The rate of hydrolysis is pH-dependent. For the surrogate, cyclohexyl acetate, the estimated hydrolysis half-life is 7.3 years at a neutral pH of 7 and decreases to 270 days at a more alkaline pH of 8. nih.gov This suggests that hydrolysis is not a rapid degradation process under typical environmental conditions but can become more significant in alkaline environments. nih.gov Research on the hydrolysis of cyclohexyl acetate has demonstrated that the reaction can be catalyzed by both acids and bases. rsc.orgacs.org
Atmospheric Degradation: In the atmosphere, vapor-phase this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov For cyclohexyl acetate, the estimated atmospheric half-life for this reaction is about 1.4 days, indicating that it would be relatively short-lived in the air. nih.gov
The following table outlines the expected primary transformation pathways for this compound in the environment.
| Transformation Pathway | Description | Expected Significance |
|---|---|---|
| Biodegradation | Microbial breakdown of the ester into simpler compounds. | Expected to be a major degradation pathway in soil, water, and wastewater treatment systems. nih.gov |
| Hydrolysis | Chemical breakdown by reaction with water, forming an alcohol and a carboxylic acid. | A slower process at neutral pH, but can be significant under alkaline conditions. nih.govrsc.org |
| Atmospheric Photodegradation | Reaction with hydroxyl radicals in the atmosphere. | A significant removal mechanism for the compound in its vapor phase in the air. nih.gov |
Monitoring and Detection Strategies in Environmental Matrices
The detection and quantification of this compound in environmental matrices such as water, wastewater, soil, and sediment would likely involve well-established analytical techniques used for other organic contaminants, particularly esters and fragrance compounds. researchgate.netresearchgate.net
A common approach for analyzing trace levels of organic compounds in environmental samples involves a multi-step process:
Sample Collection and Preparation: Proper sampling techniques are crucial to obtain representative samples. For water samples, this may involve grab samples or composite samplers. For soil and sediment, core samples are typically collected. To prevent degradation of the analyte, samples are often stored at low temperatures and in the dark.
Extraction: The target compound needs to be isolated from the complex environmental matrix. For water samples, solid-phase extraction (SPE) is a widely used technique. mdpi.comacs.org In SPE, the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. For soil and sediment samples, techniques like accelerated solvent extraction (ASE) or sonication with an appropriate solvent are commonly employed.
Analysis: The extracted and concentrated sample is then analyzed using chromatographic techniques coupled with a detector.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. epa.govnih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for confident identification and precise quantification.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile esters. mdpi.com It is often coupled with a UV detector or a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity.
The following table provides a summary of potential monitoring and detection strategies for this compound in environmental matrices.
| Analytical Step | Technique | Description |
|---|---|---|
| Extraction from Water | Solid-Phase Extraction (SPE) | A common method for concentrating non-polar to moderately polar organic compounds from aqueous samples. acs.org |
| Liquid-Liquid Extraction (LLE) | A traditional method involving partitioning the analyte between the aqueous sample and an immiscible organic solvent. | |
| Extraction from Soil/Sediment | Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to rapidly extract analytes with small volumes of solvent. |
| Instrumental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Highly effective for the separation and identification of volatile and semi-volatile organic compounds. epa.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) with UV or MS detection | Suitable for a wide range of organic compounds, including esters. mdpi.com |
Q & A
Q. How do structural modifications of this compound alter its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
